molecular formula C17H15NO2 B14006163 4,4-Diphenylpiperidine-2,6-dione CAS No. 3531-30-4

4,4-Diphenylpiperidine-2,6-dione

Cat. No.: B14006163
CAS No.: 3531-30-4
M. Wt: 265.31 g/mol
InChI Key: PQTRIPOWYHNGPB-UHFFFAOYSA-N
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Description

4,4-Diphenylpiperidine-2,6-dione is a heterocyclic compound with the molecular formula C₁₇H₁₅NO₂. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of two phenyl groups attached to the piperidine ring, making it a significant structure in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diphenylpiperidine-2,6-dione typically involves the reaction of acetates and acrylamides using potassium tert-butoxide as a promoter. This process includes Michael addition followed by intramolecular nucleophilic substitution . The reaction conditions are generally mild, and the process can be performed under solvent-free conditions, which is advantageous for industrial applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of efficient promoters and catalysts ensures high yields and purity of the final product. The process is scalable and can be adapted to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperidine derivatives.

Scientific Research Applications

4,4-Diphenylpiperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Diphenylpiperidine-2,6-dione involves its interaction with specific molecular targets in the body. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2,6-dione: A simpler derivative without the phenyl groups.

    1,4-Diphenylpiperidine-2,6-dione: A closely related compound with similar structural features.

    Piperidine-2,4-dione: Another derivative with different substitution patterns.

Uniqueness

4,4-Diphenylpiperidine-2,6-dione is unique due to the presence of two phenyl groups, which confer specific chemical and biological properties. These phenyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

3531-30-4

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4,4-diphenylpiperidine-2,6-dione

InChI

InChI=1S/C17H15NO2/c19-15-11-17(12-16(20)18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19,20)

InChI Key

PQTRIPOWYHNGPB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)CC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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